An In-Depth Technical Guide to Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, a versatile bifunctional molecule with significant potential in polymer chemistry and emerging applications in the life sciences. This document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into its synthesis, characterization, and practical applications, grounded in authoritative scientific literature.
Chemical Identity and Physicochemical Properties
Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, also known by its synonym 1,2,3,4-Butanetetracarboxylic dianhydride (BTDA), is a bicyclic compound featuring two fused tetrahydrofuran rings.[1] Its rigid, tetra-functional structure, arising from the two anhydride groups, makes it a valuable building block in the synthesis of advanced polymers.[1]
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-(2,5-dioxooxolan-3-yl)oxolane-2,5-dione | PubChem |
| Synonyms | 1,2,3,4-Butanetetracarboxylic dianhydride (BTDA) | [1] |
| CAS Number | 4534-73-0 | [1] |
| Molecular Formula | C₈H₆O₆ | [1] |
| Molecular Weight | 198.13 g/mol | [1] |
| Appearance | White to pale yellow powder/crystal | [1] |
| Melting Point | 242 - 243.5 °C | [1] |
| Density | 1.662 g/cm³ | BenchChem |
dot graph "Chemical_Structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4";
} Chemical structure of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone.
Synthesis and Characterization
The synthesis of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone can be achieved through several routes, with catalytic methods offering advantages in terms of efficiency and stereochemical control.
Synthesis Methodologies
Catalytic Cyclization of Thiohydroxamates: One established method involves the cyclization of thiohydroxamate precursors under acidic or basic conditions. This approach provides a versatile route to the bifuran scaffold.
Catalytic Methods with Polyphosphoric Acid (PPA): The use of polyphosphoric acid as a catalyst has been reported for the efficient production of this compound.
Ruthenium-Catalyzed Stereoselective Synthesis: For applications requiring specific stereoisomers, ruthenium catalysts have been employed to achieve trans-selectivity in the formation of related dihydrofuran structures. This is attributed to the carbene-mediated mechanism of these catalysts.
A Representative Synthetic Protocol: A general procedure for the synthesis involves the oxidation of a suitable precursor, such as tetrahydrophthalic anhydride.[2] Another approach starts from succinic anhydride, involving a coupling reaction between bromosuccinic anhydride and succinic anhydride, which can be facilitated by ultrasonication and phase transfer catalysis.
dot graph "Synthesis_Workflow" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
} General synthesis workflow.
Characterization
The structural elucidation and purity assessment of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone are crucial for its application. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule.
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¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms present.
Infrared (IR) Spectroscopy: The IR spectrum is characteristic of the functional groups present. Key absorptions include strong carbonyl (C=O) stretching bands from the anhydride groups.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Key Applications
The unique bifunctional and rigid structure of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone makes it a highly valuable monomer in polymer science and an intriguing molecule for investigation in drug discovery.
Polymer Chemistry
As a tetracarboxylic dianhydride, this compound is a key building block for high-performance polymers, particularly polyimides and polyesters.[1] The incorporation of this monomer can significantly enhance the thermal and mechanical properties of the resulting polymers.[1]
Polyimides: Polyimides synthesized from tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone exhibit excellent thermal stability, high glass transition temperatures, and good mechanical strength. These properties make them suitable for applications in the aerospace and electronics industries.
Polyesters: The use of this dianhydride in polyester formulations can lead to materials with improved toughness and thermal resistance.[3]
Experimental Protocol for Polyimide Synthesis (General Two-Step Method): [4]
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Poly(amic acid) Formation:
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In a three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of a suitable diamine in a polar aprotic solvent (e.g., N,N-dimethylacetamide).
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Slowly add a stoichiometric amount of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone to the stirred solution.
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Continue stirring at room temperature for several hours to form the soluble poly(amic acid) precursor.
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Thermal Imidization:
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Cast the poly(amic acid) solution onto a glass substrate to form a film.
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Thermally cure the film in a programmed oven, with a gradual increase in temperature (e.g., to 250°C) to facilitate the cyclization to the final polyimide structure and removal of the solvent.
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dot graph "Polymer_Application" { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
} Application in polymer synthesis.
Potential in Drug Development and Biological Research
Preliminary studies have suggested that tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone and its derivatives possess interesting biological activities.
Enzyme Inhibition: There are indications that this class of compounds may act as inhibitors of certain serine/threonine kinases. However, specific IC50 values and detailed mechanistic studies are still emerging in the scientific literature.
Antioxidant Activity: The presence of multiple carbonyl groups suggests potential for antioxidant activity. The mechanism is likely related to the ability to scavenge free radicals through hydrogen atom transfer or single electron transfer mechanisms. In vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, can be used to quantify this activity.
Safety, Handling, and Disposal
As with any chemical compound, proper safety precautions are essential when handling tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone.
Hazard Identification: This compound is classified as causing skin irritation and serious eye irritation.
Handling:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Avoid inhalation of dust.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a cool, dry place.
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Keep away from moisture.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
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It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
Conclusion
Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is a compelling molecule with a well-established role in the development of high-performance polymers. Its unique structural features impart desirable thermal and mechanical properties to polyimides and polyesters. Furthermore, emerging research into its biological activities suggests potential for future applications in drug discovery and development. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers and scientists seeking to harness its full potential.
References
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Wikipedia. 1,2,3,4-Butanetetracarboxylic acid. Available from: [Link]
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ResearchGate. (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available from: [Link]
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ResearchGate. Graph of the IC 50 values of dorsomorphin. Bar graph shows the IC 50... Available from: [Link]
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NIH. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Available from: [Link]
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